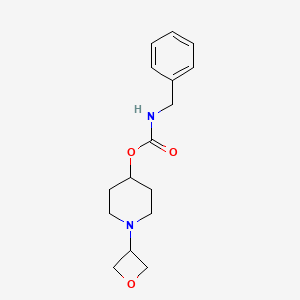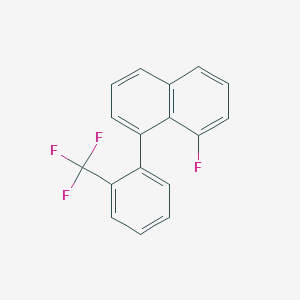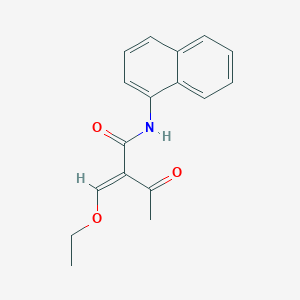
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of two chloroethanone groups attached to a dihydroquinoxaline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) typically involves the reaction of quinoxaline derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include quinoxaline derivatives with various substituents such as amino, thiol, or hydroxyl groups.
Oxidation Reactions: Products include quinoxaline derivatives with oxidized functional groups.
Reduction Reactions: Products include dihydroquinoxaline derivatives.
科学的研究の応用
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) involves its interaction with specific molecular targets. The chloroethanone groups can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of protein function. The compound may also interact with DNA or RNA, leading to potential genotoxic effects.
類似化合物との比較
Similar Compounds
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): Similar structure but with propenone groups instead of chloroethanone groups.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Similar structure but with prop-2-en-1-one groups instead of chloroethanone groups.
Uniqueness
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) is unique due to the presence of chloroethanone groups, which confer specific reactivity and potential biological activities. The chloro groups make it a versatile intermediate for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse properties.
特性
CAS番号 |
6779-93-7 |
|---|---|
分子式 |
C12H12Cl2N2O2 |
分子量 |
287.14 g/mol |
IUPAC名 |
2-chloro-1-[4-(2-chloroacetyl)-2,3-dihydroquinoxalin-1-yl]ethanone |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-7-11(17)15-5-6-16(12(18)8-14)10-4-2-1-3-9(10)15/h1-4H,5-8H2 |
InChIキー |
SHIJGHOQPCDIOZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1C(=O)CCl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)







![5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide](/img/structure/B11840006.png)

![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)
